molecular formula C20H20N4 B2384473 11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459191-52-7

11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2384473
CAS No.: 459191-52-7
M. Wt: 316.408
InChI Key: PEQNUCDHZOQYEC-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzimidazo-isoquinoline derivatives characterized by a fused bicyclic core structure with a nitrile group at position 6 and a pyrrolidine substituent at position 11. The pyrrolidine substituent introduces rigidity and altered electronic properties compared to other substituents like anilino or benzylamino groups.

Properties

IUPAC Name

11-pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c21-13-16-14-7-1-2-8-15(14)20(23-11-5-6-12-23)24-18-10-4-3-9-17(18)22-19(16)24/h3-4,9-10H,1-2,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQNUCDHZOQYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole core fused with an isoquinoline moiety. Its molecular formula is C16H19N3C_{16}H_{19}N_3 with a molecular weight of approximately 269.35 g/mol. The presence of the pyrrolidine ring contributes to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8G2/M phase arrest
HeLa (Cervical)6.3Caspase activation

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. Research indicates that it may mitigate oxidative stress and reduce neuronal apoptosis.

Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of the compound led to a significant reduction in markers of neuronal damage and improved behavioral outcomes in memory tests.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Regulation : It disrupts cell cycle progression by inhibiting key regulatory proteins involved in the transition from G2 to M phase.
  • Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Comparison with Similar Compounds

Core Structural Variations

The benzimidazo-isoquinoline scaffold is conserved across analogs, but substituent variations at position 11 significantly influence physicochemical and biological properties:

Compound Name (Substituent at Position 11) Molecular Formula Molecular Weight Substituent Key Features Key References
11-Pyrrolidin-1-yl-... (Target Compound) Likely Cₙ₋ₓHₘN₅* ~350–380* Cyclic tertiary amine (rigidity, basicity)
11-Anilino (S02) C₂₄H₂₀N₅ 382.45 Aromatic amine (planar, π-π interactions)
11-(Benzylamino) C₂₃H₂₀N₄ 352.44 Flexible alkyl-aryl chain (hydrophobicity)
11-(4-Phenylpiperazin-1-yl) C₂₆H₂₅N₅ 407.51 Bulky, polar piperazine (enhanced solubility)
11-Chloro C₁₆H₁₂N₃Cl 281.74 Electrophilic halogen (reactivity, lipophilicity)

*Estimated based on structural similarity to analogs.

Physicochemical Properties

  • logP and Solubility: The 11-(benzylamino) analog has a logP of 4.6 and logSw (aqueous solubility) of -4.58, indicating moderate hydrophobicity . The pyrrolidin-1-yl group, being a cyclic amine, may reduce logP compared to benzylamino or anilino groups due to increased polarity. Piperazine derivatives (e.g., 11-(4-phenylpiperazin-1-yl)) likely exhibit improved solubility in polar solvents . The 11-chloro analog’s lower molecular weight (281.74) and halogen substituent enhance lipophilicity, favoring membrane permeability .
  • Hydrogen Bonding: Pyrrolidine introduces one hydrogen bond donor (N–H) and one acceptor, similar to benzylamino analogs.

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